molecular formula C9H11FN2O6 B576143 5-Fluorouridine-[6-3H] CAS No. 179383-02-9

5-Fluorouridine-[6-3H]

Cat. No.: B576143
CAS No.: 179383-02-9
M. Wt: 264.201
InChI Key: FHIDNBAQOFJWCA-CZGNNSRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorouridine-[6-³H] is a radiolabeled analog of 5-fluorouridine (FUrd), a fluorinated pyrimidine nucleoside used extensively in biochemical and oncological research. The tritium label at the 6-position enables precise tracking of its metabolic fate, particularly its incorporation into RNA and DNA, as well as its conversion to active metabolites like 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase (TS) . This compound is pivotal in studying fluoropyrimidine metabolism, mechanisms of cytotoxicity, and resistance in cancer models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorouridine-[6-3H] typically involves the incorporation of tritium into the uridine molecule. One common method is the catalytic hydrogenation of 5-fluorouridine in the presence of tritium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled conditions to ensure the selective incorporation of tritium at the desired position .

Industrial Production Methods

Industrial production of 5-Fluorouridine-[6-3H] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired radiochemical purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluorouridine-[6-3H] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Research

Mechanism of Action:
5-Fluorouridine-[6-3H] functions as an antimetabolite, inhibiting RNA synthesis by being incorporated into RNA in place of uridine. This incorporation disrupts normal RNA function, leading to cell death, particularly in rapidly dividing cancer cells.

Case Studies:

  • Study on Hepatoma Cells: In a study assessing the cytotoxic effects of various compounds, including 5-Fluorouridine-[6-3H], it was found that this compound exhibited a significant cytotoxic effect on hepatoma cancer cells (HepG2), demonstrating higher activity than traditional 5-fluorouracil .
  • Mechanistic Insights: A computational model developed to analyze the pharmacodynamics of 5-fluorouracil highlighted the role of 5-Fluorouridine-[6-3H] in inducing double-strand breaks in DNA during the S-phase of the cell cycle, thus enhancing tumor suppression .

Virology Applications

Viral Replication Studies:
5-Fluorouridine-[6-3H] is also utilized in virology to study viral replication mechanisms. By tracing the incorporation of this compound into viral RNA, researchers can gain insights into how viruses replicate and how they can be targeted therapeutically.

Case Studies:

  • Inhibition of Viral Replication: Research has shown that nucleoside analogs like 5-Fluorouridine-[6-3H] can inhibit the replication of certain viruses by interfering with their RNA synthesis pathways. This has been particularly noted in studies focusing on retroviruses .

RNA Metabolism Studies

Tracking RNA Synthesis:
The use of 5-Fluorouridine-[6-3H] allows for the tracking of RNA synthesis in live cells. This is crucial for understanding cellular responses to various treatments and the dynamics of gene expression.

Data Tables:

Study Cell Type Concentration (µM) Outcome
Study AHepG2100Significant cytotoxicity observed
Study BA375300Induction of late apoptosis detected
Study CMelanomaVariesEnhanced understanding of drug resistance mechanisms

Drug Synergy Studies

Combination Therapies:
Research indicates that 5-Fluorouridine-[6-3H] can be effectively used in combination with other chemotherapeutic agents to enhance therapeutic efficacy while minimizing side effects.

Case Studies:

  • Synergistic Effects with Other Agents: Several studies have demonstrated that combining 5-Fluorouridine-[6-3H] with agents like oxaliplatin or irinotecan leads to improved outcomes in cancer treatment protocols . This synergy is attributed to enhanced drug uptake and reduced resistance mechanisms.

Mechanism of Action

5-Fluorouridine-[6-3H] exerts its effects by incorporating into RNA and DNA, disrupting their normal function. It targets enzymes involved in nucleic acid metabolism, such as uridine phosphorylase and thymidylate synthase. This disruption leads to the inhibition of RNA and DNA synthesis, ultimately causing cell death. The compound’s radiolabeled nature allows for precise tracking and analysis of its metabolic pathways .

Comparison with Similar Compounds

5-Fluorouracil (5-FU)

  • Mechanism : 5-FU is metabolized to FdUMP (inhibiting TS) and incorporated into RNA as 5-fluorouridine triphosphate (FUTP) .
  • Potency : In vitro, 5-FU inhibits [6-³H]-deoxyuridine incorporation into DNA at significantly lower doses than its prodrug Ftorafur (650-fold difference) .
  • Toxicity : 5-FU exhibits moderate gastrointestinal toxicity (LD₅₀ = 260 mg/kg in mice), driven by RNA incorporation and FdUMP formation .

Ftorafur (N'-(2'-Furanidyl)-5-Fluorouracil)

  • Mechanism : A prodrug of 5-FU, requiring enzymatic conversion to release 5-FU .
  • Potency : In vivo, Ftorafur requires doses 3× higher (by molecular weight) than 5-FU to achieve comparable tumor suppression. In vitro, it is 650× less potent than 5-FU in reducing [6-³H]-deoxyuridine incorporation .

5-Fluoro-2'-Deoxyuridine (FdUrd)

  • Mechanism : Directly phosphorylated to FdUMP, bypassing rate-limiting steps in 5-FU activation .
  • Potency : Higher specificity for TS inhibition but lower toxicity (LD₅₀ = 1400 mg/kg in mice) due to reduced RNA incorporation .
  • Metabolic Stability : FdUMP dissociates slowly from TS (kₒff = 1.3 × 10⁻² min⁻¹), ensuring prolonged enzyme inhibition .

5-Fluorouridine (FUrd)

  • Mechanism : Incorporated into RNA as FUTP, disrupting RNA processing, and metabolized to FdUMP .
  • Toxicity : Highest gastrointestinal toxicity (LD₅₀ = 160 mg/kg in mice) due to efficient RNA incorporation .
  • Efficacy : In TS-deficient tumors, FUrd retains activity via RNA-mediated cytotoxicity, unlike 5-FU or FdUrd .

3'-FFdUMP (5-Fluoro-2',3'-Dideoxy-3'-Fluorouridine Monophosphate)

  • Mechanism : A synthetic analog with enhanced TS binding (kₒff = 1.4 × 10⁻² min⁻¹) similar to FdUMP .
  • Stability : Resists enzymatic degradation better than FdUMP due to structural modifications .

Key Research Findings and Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Primary Target IC₅₀ (In Vitro TS Inhibition) LD₅₀ (Mouse, mg/kg) Key Metabolite
5-Fluorouridine-[6-³H] RNA/TS N/A ~160* FdUMP, FUTP
5-Fluorouracil TS/RNA 0.7 µM (WiDr cells) 260 FdUMP, FUTP
Ftorafur TS (via 5-FU) 450 µM* ~700* 5-FU
FdUrd TS 0.01 µM (TS inhibition) 1400 FdUMP
3'-FFdUMP TS 0.02 µM N/A Stable FdUMP analog

*Estimated from relative potency data in .

Table 2: Toxicity and Metabolic Incorporation (Mouse Model)

Compound RNA Incorporation (pmol/mg RNA) FdUMP Levels (pmol/g tissue) Inhibition of [³H]dThd Utilization (%)
FUrd 1200 0.5 85
5-FU 800 4.0 70
FdUrd 200 2.2 50

Critical Analysis of Differences

  • Metabolic Pathways :
    • 5-Fluorouridine-[6-³H] is primarily incorporated into RNA, whereas FdUrd and 3'-FFdUMP act via TS inhibition .
    • 5-FU and Ftorafur require metabolic activation, introducing variability in efficacy based on tumor enzyme expression (e.g., uridine phosphorylase) .
  • Toxicity : RNA incorporation correlates strongly with gastrointestinal toxicity (FUrd > 5-FU > FdUrd), independent of FdUMP levels .

Biological Activity

5-Fluorouridine-[6-3H] is a radiolabeled nucleoside analog that plays a crucial role in biological research, particularly in studies related to nucleic acid metabolism and cancer therapeutics. This article discusses its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of 5-Fluorouridine-[6-3H]

5-Fluorouridine is a fluorinated pyrimidine nucleoside that is structurally similar to uridine. The addition of tritium (3H) allows for tracking within biological systems, facilitating studies on its incorporation into RNA and DNA.

The primary mechanism of action for 5-Fluorouridine involves its incorporation into RNA and DNA, which disrupts normal nucleic acid function. Key points include:

  • Inhibition of Nucleic Acid Synthesis : 5-Fluorouridine is metabolized to 5-fluoro-deoxyuridine (FdUrd) and subsequently to fluorodeoxyuridylate (FdUMP), which inhibits thymidylate synthase (TS). This inhibition leads to depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the nucleotide pool and ultimately inducing cell death through mechanisms such as double-strand breaks (DSBs) during the S phase of the cell cycle .
  • Targeting Enzymes : The compound targets enzymes like uridine phosphorylase and thymidylate synthase, disrupting their normal metabolic pathways.

Antitumor Effects

Research has demonstrated that 5-Fluorouridine exhibits significant antitumor activity:

  • In Vitro Studies : In studies involving CC531 colon adenocarcinoma cells, formulations containing 5-Fluorouridine showed a 13-fold increase in antiproliferative activity when delivered via immunoliposomes compared to free drug forms .
  • In Vivo Studies : A comparative study on rectal versus oral administration of 5'-deoxy-5-fluorouridine (dFUR), a related compound, indicated that rectal administration could achieve tumor weight reductions greater than 99% at higher doses .
Administration RouteDose (mg/kg)Tumor Size Reduction (%)
Oral500100
Rectal700>99
Rectal35040

Pharmacokinetics

Pharmacokinetic studies reveal how effectively the drug is absorbed, distributed, metabolized, and excreted:

  • Distribution : After administration, the compound is rapidly incorporated into RNA, affecting cellular processes. The pharmacokinetic models indicate significant differences in drug clearance rates influenced by co-administered agents .
  • Toxicity Profile : While effective, the use of 5-Fluorouridine can lead to dose-limiting toxicities such as diarrhea and mucositis, which were observed in clinical trials .

Case Studies

  • Colon Cancer Model : A mechanistic pharmacokinetics/pharmacodynamics (PK/PD) model was developed to understand the effects of 5-fluorouracil (a related compound) on colon cancer cells. The model highlighted the importance of drug metabolism and its incorporation into nucleic acids as critical factors in therapeutic outcomes .
  • Immunoliposomal Delivery : Research demonstrated that using immunoliposomes for delivering 5-Fluorouridine significantly enhanced its antiproliferative effects against cancer cells compared to traditional delivery methods. This method improves specificity and reduces systemic toxicity .

Q & A

Basic Research Questions

Q. How is 5-Fluorouridine-[6-³H] synthesized and purified for experimental use?

  • Methodological Answer : The synthesis of 5-Fluorouridine-[6-³H] typically involves tritium labeling at the 6-position of the uracil ring. Tritium incorporation is achieved via catalytic halogen-tritium exchange or enzymatic methods. Post-synthesis, purification is performed using reverse-phase HPLC under low-temperature conditions (37°C) to prevent degradation of the labile compound. Ethanol-water mixtures (e.g., 7:3 or 1:1 ratios) are common solvents for stabilization .
  • Example Protocol :

StepMethodConditions
TritiationHalogen-tritium exchangeCatalytic, inert atmosphere
PurificationReverse-phase HPLCC18 column, 0.1% TFA in water/acetonitrile gradient
StabilizationSolvent mixtureEthanol:water (7:3), stored at -80°C

Q. What are the primary applications of 5-Fluorouridine-[6-³H] in studying nucleotide metabolism?

  • Methodological Answer : The radiolabeled compound is used to trace nucleotide incorporation into DNA/RNA and assess enzyme-substrate interactions. For example, in studies of thymidylate synthase (TS), [6-³H]-labeled 5-fluorouridine derivatives (e.g., FdUMP) enable quantification of ternary complex formation with TS and folate cofactors. Scintillation counting after separation of free vs. bound ligands (via acidic activated charcoal) is a standard approach .

Advanced Research Questions

Q. How can researchers optimize the detection of 5-Fluorouridine-[6-³H] incorporation into nucleic acids while minimizing radiolabel degradation?

  • Methodological Answer : Degradation is mitigated by:

  • Low-temperature processing : Hydrolysis at 37°C to preserve tritium integrity .
  • Rapid analysis : Immediate post-extraction HPLC or liquid scintillation counting.
  • Stabilizers : Use of antioxidants (e.g., 2-mercaptoethanol) in buffers to reduce radiolytic damage.
    • Validation : Parallel assays with non-radioactive analogs (e.g., LC-MS) confirm specificity and rule out artifacts .

Q. What experimental strategies resolve contradictions between 5-Fluorouridine-[6-³H] incorporation rates and observed biological effects?

  • Methodological Answer : Contradictions may arise from:

  • Metabolic diversion : Quantify metabolites (e.g., 5-fluorouracil) via HPLC to assess off-target pathways.
  • Time-course experiments : Track label retention (e.g., Figure 3B in ) to distinguish incorporation vs. excision.
  • Controls : Use knockout cell lines (e.g., TS-deficient) to isolate specific enzyme contributions .

Q. How do intracellular folate levels influence the binding affinity of 5-Fluorouridine-[6-³H] to thymidylate synthase (TS)?

  • Methodological Answer : Folate cofactors (e.g., 5-CHO-H₄folate) modulate TS-[6-³H]FdUMP binding. Experimental designs include:

  • Dose-response assays : Vary folate concentrations and measure bound [6-³H]FdUMP via scintillation counting .
  • Competition studies : Compare natural (6R)-CH₂-H₄folate vs. synthetic analogs to assess stereochemical effects (Figure 3A in ).

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in 5-Fluorouridine-[6-³H] stability across experimental setups?

  • Methodological Answer : Discrepancies often stem from:

  • Solvent composition : Ethanol-water ratios impact stability; validate with fresh vs. aged stock solutions .
  • pH sensitivity : Avoid alkaline conditions (e.g., >pH 8) to prevent base-catalyzed degradation .
  • Inter-lab variability : Standardize protocols using reference materials (e.g., NIST-traceable standards).

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-tritiopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIDNBAQOFJWCA-CZGNNSRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.